
4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a complex organic compound that features a brominated furan ring, a triazole ring, and a methoxyphenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves multiple steps, starting with the bromination of furan to obtain 5-bromofuran-2-carbaldehyde. This intermediate is then subjected to a series of reactions to introduce the triazole and methoxyphenol groups. Common synthetic routes include:
Bromination of Furan: Furan is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran-2-carbaldehyde.
Formation of Triazole Ring: The brominated furan is reacted with hydrazine and an appropriate aldehyde to form the triazole ring.
Introduction of Methoxyphenol Group: The final step involves the coupling of the triazole intermediate with 2-methoxyphenol under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism of action of 4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromofuran moiety may enhance the compound’s ability to penetrate cell membranes, while the methoxyphenol group can participate in hydrogen bonding and other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-Bromofuran-2-yl)morpholine: Similar in structure but with a morpholine ring instead of a triazole ring.
2-(5-Bromofuran-2-yl)-4H-chromen-4-one: Contains a chromenone ring instead of a triazole and methoxyphenol group.
Uniqueness
4-(3-(5-Bromofuran-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to the combination of its three distinct functional groups, which confer a range of chemical reactivity and potential biological activity not found in simpler analogues.
Eigenschaften
Molekularformel |
C13H10BrN3O3 |
|---|---|
Molekulargewicht |
336.14 g/mol |
IUPAC-Name |
4-[5-(5-bromofuran-2-yl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C13H10BrN3O3/c1-19-10-6-7(2-3-8(10)18)12-15-13(17-16-12)9-4-5-11(14)20-9/h2-6,18H,1H3,(H,15,16,17) |
InChI-Schlüssel |
YBSGWEYONIXSMR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(O3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


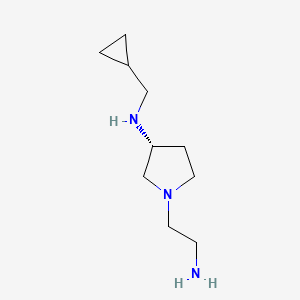
![6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15056973.png)
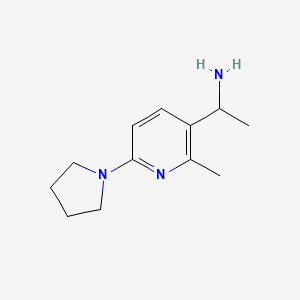
![2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B15056978.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B15056982.png)
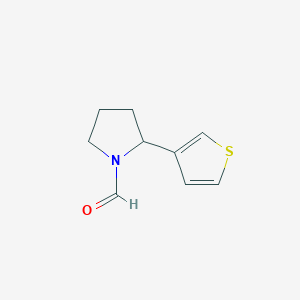

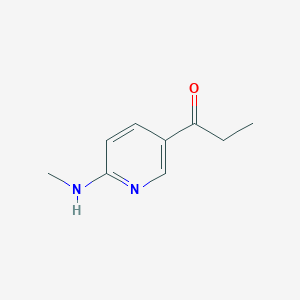
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B15057004.png)
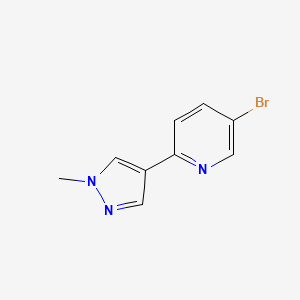

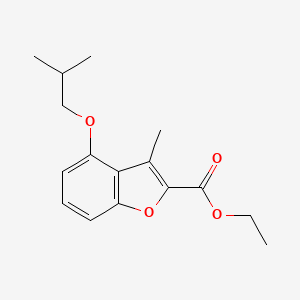
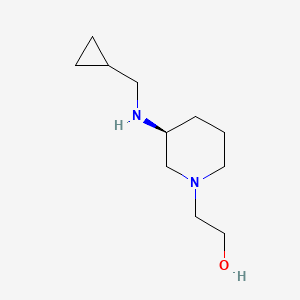
![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B15057037.png)
